molecular formula C15H14ClN5OS B8368603 1-(4-Aminopyridin-3-yl)-3-(benzo[d]thiazol-6-yl)imidazolidin-2-one hydrochloride

1-(4-Aminopyridin-3-yl)-3-(benzo[d]thiazol-6-yl)imidazolidin-2-one hydrochloride

Cat. No. B8368603
M. Wt: 347.8 g/mol
InChI Key: GRXMTANXAWWHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
USRE045173E1

Procedure details

6N HCl (3 mL) was added to a solution of N-[3-(3-benzothiazol-6-yl-2-oxo-imidazolidin-1-yl)-pyridin-4-yl]-acetamide (150A: 70 mg, 0.198 mmol) in ethanol (3 mL) and the resulting mixture was refluxed at 65° C. overnight. The reaction was monitored by TLC (10% MeOH in CHCl3). The reaction mixture was concentrated and the concentrate was washed with diethyl ether and dried to afford 20 mg of the product (29.02% yield).
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
N-[3-(3-benzothiazol-6-yl-2-oxo-imidazolidin-1-yl)-pyridin-4-yl]-acetamide
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
29.02%

Identifiers

REACTION_CXSMILES
[ClH:1].[S:2]1[C:6]2[CH:7]=[C:8]([N:11]3[CH2:15][CH2:14][N:13]([C:16]4[CH:17]=[N:18][CH:19]=[CH:20][C:21]=4[NH:22]C(=O)C)[C:12]3=[O:26])[CH:9]=[CH:10][C:5]=2[N:4]=[CH:3]1.CO>C(O)C.C(Cl)(Cl)Cl>[ClH:1].[NH2:22][C:21]1[CH:20]=[CH:19][N:18]=[CH:17][C:16]=1[N:13]1[CH2:14][CH2:15][N:11]([C:8]2[CH:9]=[CH:10][C:5]3[N:4]=[CH:3][S:2][C:6]=3[CH:7]=2)[C:12]1=[O:26] |f:5.6|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
N-[3-(3-benzothiazol-6-yl-2-oxo-imidazolidin-1-yl)-pyridin-4-yl]-acetamide
Quantity
70 mg
Type
reactant
Smiles
S1C=NC2=C1C=C(C=C2)N2C(N(CC2)C=2C=NC=CC2NC(C)=O)=O
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
WASH
Type
WASH
Details
the concentrate was washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1=C(C=NC=C1)N1C(N(CC1)C1=CC2=C(N=CS2)C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: PERCENTYIELD 29.02%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.